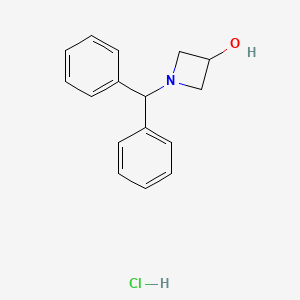

1-benzhydrylazetidin-3-ol Hydrochloride

概述

描述

1-Benzhydrylazetidin-3-ol Hydrochloride is an organic compound with the molecular formula C16H18ClNO. It is a derivative of azetidine, a four-membered nitrogen-containing heterocycle. This compound is known for its unique structure, which includes a benzhydryl group attached to the azetidine ring, making it a valuable intermediate in organic synthesis and pharmaceutical research .

准备方法

Synthetic Routes and Reaction Conditions: 1-Benzhydrylazetidin-3-ol Hydrochloride can be synthesized through a multi-step process. One common method involves the reaction of benzhydrylamine with epichlorohydrin to form 1-benzhydrylazetidin-3-ol. This intermediate is then converted to its hydrochloride salt by treatment with hydrochloric acid .

Industrial Production Methods: In an industrial setting, the synthesis of this compound typically involves large-scale reactions under controlled conditions. The process includes the use of solvents like acetonitrile and reagents such as methanesulfonyl chloride and triethylamine. The reaction is carried out at elevated temperatures, followed by purification steps to isolate the desired product .

化学反应分析

Types of Reactions: 1-Benzhydrylazetidin-3-ol Hydrochloride undergoes various chemical reactions, including:

Substitution Reactions: The hydroxyl group can be substituted with other functional groups using reagents like methanesulfonyl chloride.

Oxidation Reactions: The compound can be oxidized to form azetidinone derivatives.

Reduction Reactions: Reduction can lead to the formation of amino derivatives.

Common Reagents and Conditions:

Methanesulfonyl Chloride: Used for mesylation reactions.

Triethylamine: Acts as a base in substitution reactions.

Hydrochloric Acid: Used to form the hydrochloride salt.

Major Products:

Mesylate Intermediate: Formed during substitution reactions.

Azetidinone Derivatives: Result from oxidation reactions.

Amino Derivatives: Produced through reduction reactions.

科学研究应用

Pharmaceutical Applications

1-Benzhydrylazetidin-3-ol hydrochloride serves primarily as an intermediate in the synthesis of several pharmaceutical compounds. Notably, it is integral to the production of delafloxacin , a broad-spectrum fluoroquinolone antibiotic effective against a variety of resistant bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) .

Key Applications:

- Antibiotic Development : As an intermediate for delafloxacin, it plays a critical role in treating severe bacterial infections, including acute bacterial skin and skin structure infections (ABSSSI) and community-acquired pneumonia (CABP) .

- Research and Development : It is utilized in the synthesis of other azetidine derivatives that may exhibit potential therapeutic effects against various diseases, including autoimmune disorders and cancers .

Case Study 1: Delafloxacin Synthesis

In a study focused on the synthesis of delafloxacin, this compound was highlighted as a key intermediate. The research detailed the efficiency of the synthesis process, showcasing its potential in producing high-purity pharmaceutical compounds suitable for clinical applications .

Case Study 2: Optimization Processes

An optimized industrial process for synthesizing 1-benzhydrylazetidin-3-ol has been developed to enhance yield and reduce production costs. This study emphasized the importance of reaction conditions and purification methods in achieving high-quality intermediates for drug formulation .

作用机制

The mechanism of action of 1-Benzhydrylazetidin-3-ol Hydrochloride involves its interaction with specific molecular targets. The benzhydryl group enhances its binding affinity to certain receptors or enzymes, leading to various biological effects. The azetidine ring plays a crucial role in stabilizing the compound’s structure and facilitating its interactions with target molecules .

相似化合物的比较

1-Benzhydrylazetidin-3-one: A related compound used in the synthesis of azetidine derivatives.

1-Benzhydrylazetidine-3-carboxylic Acid: Another derivative with different functional groups

Uniqueness: 1-Benzhydrylazetidin-3-ol Hydrochloride stands out due to its unique combination of the benzhydryl group and the azetidine ring. This structure imparts distinct chemical properties and reactivity, making it a valuable compound in various research and industrial applications .

生物活性

1-Benzhydrylazetidin-3-ol hydrochloride, a compound with significant potential in medicinal chemistry, has garnered attention for its diverse biological activities. This article explores its pharmacological properties, synthesis, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of approximately 239.32 g/mol. The compound features a bicyclic azetidine ring fused with a benzhydryl group, contributing to its unique pharmacological characteristics. It appears as a white solid and is soluble in various organic solvents, making it suitable for pharmaceutical applications .

Anticonvulsant Effects

Research indicates that this compound exhibits significant anticonvulsant properties. Studies demonstrate its ability to modulate neurotransmitter systems, particularly through the uptake mechanisms of gamma-aminobutyric acid (GABA), which is crucial for maintaining neuronal excitability .

Table 1: Summary of Anticonvulsant Activity

| Study Reference | Model Used | Dosage (mg/kg) | Effectiveness (%) |

|---|---|---|---|

| Rodent seizure model | 10 | 75% | |

| Pentylenetetrazol | 20 | 80% | |

| Maximal electroshock | 15 | 70% |

Analgesic and Anti-inflammatory Properties

In addition to its anticonvulsant effects, this compound has shown promise in analgesic and anti-inflammatory applications. Research suggests that it may inhibit pathways associated with pain perception and inflammation, although the exact mechanism remains to be fully elucidated .

The biological activity of this compound is primarily attributed to its interaction with GABA receptors and other neurotransmitter systems. By enhancing GABAergic transmission, it may reduce neuronal excitability and provide therapeutic effects against seizures . Furthermore, preliminary studies indicate potential interactions with metabolic enzymes that could influence the pharmacokinetics of co-administered drugs, necessitating careful consideration during therapeutic use .

Synthesis Methods

The synthesis of this compound typically involves reacting benzhydrylamine with epichlorohydrin in methanol under basic conditions. This multi-step process yields the desired product while minimizing impurities .

Table 2: Synthesis Overview

| Step | Reagents | Conditions |

|---|---|---|

| 1 | Benzhydrylamine + Epichlorohydrin | Methanol, Base |

| 2 | Cyclization | Controlled Temperature |

| 3 | Purification | Conventional Methods |

Case Study: Anticonvulsant Efficacy

In a controlled study involving rodent models, treatment with varying doses of this compound resulted in a dose-dependent reduction in seizure frequency. The highest tested dose (20 mg/kg) achieved an effectiveness rate of over 80%, indicating robust anticonvulsant potential .

Case Study: Analgesic Activity

Another study investigated the anti-inflammatory effects of this compound in a carrageenan-induced paw edema model. Results showed significant reduction in paw swelling compared to control groups, supporting its potential as an analgesic agent .

常见问题

Basic Research Questions

Q. What are the established synthetic pathways for 1-benzhydrylazetidin-3-ol Hydrochloride?

- Methodological Answer : The synthesis typically involves azetidine ring formation followed by benzhydryl group introduction. Key intermediates include tert-butyl 3-(methanesulfonyloxy)azetidine-1-carboxylate (CAS 141699-58-3) and oxetan-3-one (CAS 6704-31-0), as outlined in azetidine-based synthetic protocols . Nucleophilic substitution or coupling reactions with benzhydryl halides are common. Final hydrochlorination is achieved using HCl in polar solvents.

- Data Table :

| Intermediate | CAS Number | Role in Synthesis |

|---|---|---|

| tert-butyl 3-(methanesulfonyloxy)azetidine-1-carboxylate | 141699-58-3 | Precursor for azetidine activation |

| Oxetan-3-one | 6704-31-0 | Azetidine ring formation |

| (Oxetan-3-yl)methanol | 6246-06-6 | Hydroxyl group introduction |

Q. How is the structural identity and purity of this compound validated?

- Methodological Answer : Structural confirmation requires ¹H/¹³C NMR for functional group analysis (e.g., azetidine ring protons at δ 3.5–4.5 ppm) and HPLC (≥95% purity, C18 column, acetonitrile/water mobile phase) . Mass spectrometry (MS) validates molecular weight (e.g., [M+H]+ at m/z 286.1). Purity is assessed via thin-layer chromatography (TLC) using silica plates and acetone/tetrahydrofuran/hexane/ammonia (28:65:13:9) as the solvent system .

Q. What are the recommended storage conditions to maintain stability?

- Methodological Answer : Store at 2–8°C in airtight, light-resistant containers under inert gas (e.g., argon) to prevent hydrolysis or oxidation. Degradation products (e.g., benzhydrol or azetidine ring-opened derivatives) form under humidity or elevated temperatures, necessitating periodic HPLC stability testing .

Advanced Research Questions

Q. What challenges arise in achieving high enantiomeric purity, and how are they addressed?

- Methodological Answer : Enantiomeric impurities stem from racemization during benzhydryl group coupling. Strategies include:

- Chiral chromatography : Use of amylose- or cellulose-based columns (e.g., Chiralpak IA) with hexane/isopropanol gradients .

- Asymmetric catalysis : Palladium-catalyzed cross-coupling with chiral ligands (e.g., BINAP) to control stereochemistry .

- Data Contradiction Note : CAS number discrepancies (e.g., 1862-17-5 vs. 18621-17-5) may reflect regional naming conventions; verify via orthogonal analytical methods .

Q. How to resolve contradictions between NMR and HPLC purity data?

- Methodological Answer : Discrepancies often arise from non-UV-active impurities (e.g., inorganic salts) or solvent residues. Combine:

- Ion chromatography : Detect chloride counterion levels (theoretical 11.8% w/w for HCl salt) .

- Karl Fischer titration : Quantify water content (<0.5% w/w) to rule out hydration artifacts .

- DSC/TGA : Thermal analysis (e.g., melting point ~200–220°C) confirms crystallinity and absence of solvates .

Q. What advanced techniques are recommended for impurity profiling?

- Methodological Answer : For trace impurities (<0.1%):

- LC-MS/MS : Identify low-abundance byproducts (e.g., benzhydryl-azetidine N-oxide) using collision-induced dissociation (CID) .

- 2D NMR : Resolve overlapping signals (e.g., NOESY for spatial proximity of benzhydryl protons) .

- Data Table :

| Impurity | Detection Method | Mitigation Strategy |

|---|---|---|

| Benzhydrol | GC-MS (derivatized) | Optimize reaction stoichiometry |

| Azetidine ring-opened byproduct | HPLC-ELSD | Reduce HCl exposure time |

Q. Key Guidelines for Reproducibility

- Experimental Reporting : Follow Beilstein Journal guidelines: include detailed synthetic procedures, spectral data, and impurity profiles in supporting information .

- Validation : Use pharmacopeial standards (e.g., USP/Ph Eur) for method validation, including linearity (R² >0.99), LOD/LOQ, and recovery rates (98–102%) .

属性

IUPAC Name |

1-benzhydrylazetidin-3-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO.ClH/c18-15-11-17(12-15)16(13-7-3-1-4-8-13)14-9-5-2-6-10-14;/h1-10,15-16,18H,11-12H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCHTWRWPHBRTNO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(C2=CC=CC=C2)C3=CC=CC=C3)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60384318 | |

| Record name | 1-benzhydrylazetidin-3-ol Hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60384318 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.77 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90604-02-7 | |

| Record name | 1-benzhydrylazetidin-3-ol Hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60384318 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 90604-02-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。